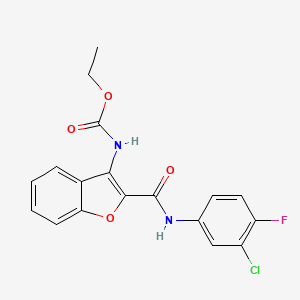

Ethyl (2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also has chloro and fluoro substituents on the phenyl ring, which could potentially affect its reactivity and properties.

Scientific Research Applications

Carcinogenicity Studies

Research into the carcinogenicity of alcoholic beverages and associated compounds, including ethyl carbamate (urethane), has been a significant area of study. Ethyl carbamate, a known contaminant of fermented foods and beverages, has been reassessed by international scientists for its carcinogenic potential, underscoring the importance of understanding chemical risks associated with consumption and exposure (Baan et al., 2007).

Electrochemical and Electrochromic Properties

Novel monomers and polymers featuring carbazole and thiophene units have been synthesized to explore their electrochemical activity and electrochromic properties. The introduction of different acceptor groups and copolymerization techniques has been employed to modulate these properties, demonstrating the versatility of carbamate and related structures in materials science (Hu et al., 2013).

Synthesis and Biological Activity

The synthesis and exploration of the biological activity of carbamate derivatives, particularly in the context of benzodiazepine receptor ligands, highlight the compound's relevance in pharmacology and medicinal chemistry. Research has focused on developing novel compounds with high affinity for receptor sites, potentially leading to new therapeutic agents (Anzini et al., 2008).

Mitigation of Toxicity

Efforts to mitigate the toxicity of ethyl carbamate in food products have included exploring physical, chemical, enzymatic, and genetic engineering methods. The potential health risks associated with ethyl carbamate exposure, including its classification as a Group 2A carcinogen, underline the importance of ongoing research in food safety and public health (Gowd et al., 2018).

Future Directions

Properties

IUPAC Name |

ethyl N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O4/c1-2-25-18(24)22-15-11-5-3-4-6-14(11)26-16(15)17(23)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXVILKDZPHTHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)

![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2477896.png)

![Methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)

![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)

![N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2477903.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)